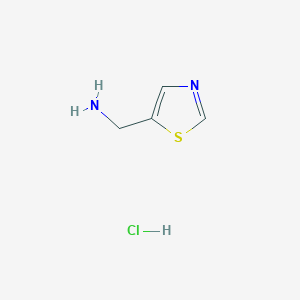

Thiazol-5-ylmethanamine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1,3-thiazol-5-ylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2S.ClH/c5-1-4-2-6-3-7-4;/h2-3H,1,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZJFBMHEYMPACF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=N1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90590809 | |

| Record name | 1-(1,3-Thiazol-5-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131052-46-5 | |

| Record name | 1-(1,3-Thiazol-5-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1,3-thiazol-5-yl)methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Thiazol-5-ylmethanamine Hydrochloride: A Core Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiazol-5-ylmethanamine hydrochloride is a pivotal heterocyclic building block in medicinal chemistry, serving as a key intermediate in the synthesis of a diverse array of biologically active compounds. Its thiazole scaffold is a recurring motif in numerous pharmaceuticals, underscoring its significance in drug discovery and development. This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its physicochemical characteristics, and highlights its primary application as a synthetic precursor for therapeutic agents. While direct biological activity data for this compound is not extensively documented in publicly available literature, its integral role in the synthesis of potent antimicrobial and antidiabetic agents is well-established. This guide will delve into a representative synthetic application and the biological context of a downstream therapeutic target.

Physicochemical Properties

This compound is a stable, solid compound under standard conditions, making it a convenient reagent for synthetic chemistry. Its key physicochemical properties are summarized in the table below.

| Property | Value |

| CAS Number | 131052-46-5 |

| Molecular Formula | C₄H₇ClN₂S |

| Molecular Weight | 150.63 g/mol [1] |

| Appearance | White to Pale-yellow to Yellow-brown Solid |

| Purity | Typically ≥95% - 97%[1] |

| Storage Conditions | Store in an inert atmosphere at 2-8°C |

| Synonyms | 1,3-Thiazol-5-ylmethanamine hydrochloride, 5-(Aminomethyl)thiazole hydrochloride |

| InChI | 1S/C4H6N2S.ClH/c5-1-4-2-6-3-7-4;/h2-3H,1,5H2;1H |

| InChIKey | WZJFBMHEYMPACF-UHFFFAOYSA-N |

Synthesis and Characterization: Experimental Protocols

While this compound is commercially available, understanding its synthesis is crucial for process development and derivatization. A common route to thiazole-containing compounds is the Hantzsch thiazole synthesis. Below is a generalized experimental protocol for the synthesis of a thiazole derivative, which can be adapted for Thiazol-5-ylmethanamine.

General Synthesis of a Thiazole Ring (Hantzsch Synthesis)

The Hantzsch thiazole synthesis involves the reaction of an α-haloketone with a thioamide. For the synthesis of Thiazol-5-ylmethanamine, a suitable protected aminomethyl α-haloketone would be reacted with a thioformamide.

Materials:

-

Protected aminomethyl α-haloketone (e.g., N-Boc-2-amino-3-chloroacetone)

-

Thioformamide

-

Solvent (e.g., Ethanol, Isopropanol)

-

Base (e.g., Triethylamine, Sodium bicarbonate) - for neutralization if needed

-

Hydrochloric acid (for hydrochloride salt formation)

-

Drying agent (e.g., Anhydrous sodium sulfate)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the protected aminomethyl α-haloketone and thioformamide in the chosen solvent.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. If necessary, neutralize any acid formed with a mild base.

-

Extraction: Partition the mixture between an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, and dry over an anhydrous drying agent.

-

Purification of the Free Base: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

-

Deprotection: Remove the protecting group from the amine (e.g., acid-catalyzed removal of a Boc group).

-

Hydrochloride Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., diethyl ether, isopropanol) and add a solution of hydrochloric acid (e.g., HCl in ether or isopropanolic HCl) dropwise with stirring. The hydrochloride salt will precipitate.

-

Isolation: Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum to yield this compound.

Analytical Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected to show characteristic peaks for the thiazole ring protons and the aminomethyl protons. The integration of these peaks should correspond to the number of protons in the molecule.

-

¹³C NMR: Should display signals corresponding to the carbon atoms of the thiazole ring and the aminomethyl group.

-

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the mass of the free base (C₄H₆N₂S, molecular weight 114.17).

-

Infrared (IR) Spectroscopy: The IR spectrum would likely show characteristic absorption bands for N-H stretching of the amine, C-H stretching of the aromatic and aliphatic groups, and C=N and C=C stretching of the thiazole ring.

-

High-Performance Liquid Chromatography (HPLC): Purity can be assessed using reversed-phase HPLC with a suitable column (e.g., C18) and a mobile phase gradient of water and acetonitrile with an acidic modifier like trifluoroacetic acid.

Role in Drug Discovery: A Key Intermediate

This compound is a valuable building block for the synthesis of more complex molecules with therapeutic potential. Its primary amine functionality provides a reactive handle for further chemical modifications, allowing for its incorporation into larger drug scaffolds. It is particularly noted for its use in the development of antidiabetic and antimicrobial agents[2].

Synthetic Workflow: Synthesis of a Bioactive Thiazole Derivative

The following diagram illustrates a generalized synthetic workflow where this compound is used as a starting material to produce a hypothetical bioactive molecule.

Example Application: Precursor to Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

Thiazole-containing compounds have been investigated as inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose homeostasis. Inhibition of DPP-4 is a validated therapeutic strategy for the management of type 2 diabetes. While a specific drug on the market directly synthesized from this compound is not identified in the search results, the thiazole moiety is a key feature in some DPP-4 inhibitors. The primary amine of this compound can be used to form a key interaction with the active site of the DPP-4 enzyme.

Relevant Biological Signaling Pathway: DPP-4 Inhibition in Glucose Homeostasis

The diagram below illustrates the signaling pathway affected by the inhibition of DPP-4, a therapeutic area where derivatives of this compound could be applied.

Safety and Handling

This compound is classified with the GHS07 pictogram, indicating it can be harmful if swallowed (H302) and may cause skin and eye irritation. Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat.

Conclusion

This compound is a commercially important and synthetically versatile building block in the field of medicinal chemistry. While it may not possess significant intrinsic biological activity, its utility as a key intermediate in the synthesis of potent and selective therapeutic agents, particularly for metabolic and infectious diseases, is firmly established. This guide provides core technical information to aid researchers and drug development professionals in leveraging the synthetic potential of this valuable thiazole derivative. Further research into novel derivatives of this compound may lead to the discovery of new and improved therapeutic agents.

References

An In-depth Technical Guide to Thiazol-5-ylmethanamine Hydrochloride: Chemical Structure and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Thiazol-5-ylmethanamine hydrochloride, a heterocyclic amine containing a thiazole ring. Thiazole derivatives are of significant interest in medicinal chemistry due to their presence in numerous biologically active compounds and approved drugs.[1] This document outlines the chemical structure, analytical properties, and potential biological significance of this compound, serving as a valuable resource for its application in research and drug discovery.

Chemical Structure and Properties

This compound is the hydrochloride salt of thiazol-5-ylmethanamine. The core structure consists of a five-membered aromatic thiazole ring substituted with a methanamine group at the 5-position.

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 131052-46-5 | [2] |

| Molecular Formula | C₄H₇ClN₂S | [2] |

| Molecular Weight | 150.63 g/mol | [2] |

| IUPAC Name | 1,3-thiazol-5-ylmethanamine;hydrochloride | |

| Synonyms | 5-(Aminomethyl)thiazole hydrochloride | |

| Physical Form | White to Pale-yellow to Yellow-brown Solid | [2] |

| Storage Temperature | 2-8°C, under inert atmosphere | [2] |

Spectroscopic and Analytical Data

Detailed experimental spectra for this compound are not widely available in the public domain. However, based on the general knowledge of thiazole derivatives, the expected spectral characteristics are summarized below.

Table 2: Predicted ¹H NMR Spectral Data (in D₂O)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~8.9 | s | H-2 (proton on C2 of the thiazole ring) |

| ~7.9 | s | H-4 (proton on C4 of the thiazole ring) |

| ~4.4 | s | -CH₂- (methylene protons) |

Table 3: Predicted ¹³C NMR Spectral Data (in D₂O)

| Chemical Shift (ppm) | Assignment |

| ~155 | C-2 (carbon in the thiazole ring) |

| ~145 | C-4 (carbon in the thiazole ring) |

| ~140 | C-5 (carbon in the thiazole ring) |

| ~40 | -CH₂- (methylene carbon) |

Table 4: Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Vibration Type |

| 3100 - 3000 | Aromatic C-H stretch (thiazole ring) |

| 2950 - 2850 | Aliphatic C-H stretch (-CH₂-) |

| ~1600 & ~1500 | C=C and C=N stretching (thiazole ring) |

| 1400 - 1300 | C-N stretching |

| 750 - 600 | C-S stretching |

Mass Spectrometry: In electrospray ionization (ESI) mass spectrometry, this compound is expected to show a prominent peak for the protonated molecular ion [M+H]⁺ of the free base at m/z 115.03. Fragmentation would likely involve the loss of the aminomethyl group or cleavage of the thiazole ring.

Experimental Protocols

The following are generalized protocols for the synthesis and analysis of thiazole derivatives, which can be adapted for this compound.

Synthesis of 2-Aminothiazole Derivatives (General Protocol)

This protocol is a general method for synthesizing a 2-aminothiazole core, which can be a precursor or structurally related to the target compound.

-

Thiosemicarbazone Formation:

-

Dissolve the starting ketone (1 mmol) and thiosemicarbazide (1.1 mmol) in ethanol (20 mL).

-

Add a catalytic amount of acetic acid.

-

Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water to precipitate the thiosemicarbazone.

-

Filter the solid, wash with water, and dry under a vacuum.[3]

-

-

Cyclization to 2-Aminothiazole:

-

Suspend the dried thiosemicarbazone (1 mmol) in ethanol (15 mL).

-

Add iodine (1.1 mmol) portion-wise with constant stirring.

-

Heat the mixture to reflux for 8-10 hours.[3]

-

-

Work-up and Purification:

-

After the reaction is complete (monitored by TLC), cool the mixture.

-

Neutralize the excess iodine with a sodium thiosulfate solution.

-

Pour the mixture into a saturated sodium bicarbonate solution to precipitate the crude product.

-

Filter the solid, wash with water, and dry.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane).

-

Combine the fractions containing the pure product and evaporate the solvent.[3]

-

-

Characterization:

-

Characterize the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[3]

-

Analytical Workflow

The following diagram outlines a typical workflow for the analysis and characterization of a synthesized thiazole derivative.

References

Thiazol-5-ylmethanamine Hydrochloride: A Technical Guide for Researchers

CAS Number: 131052-46-5

This technical guide provides an in-depth overview of Thiazol-5-ylmethanamine hydrochloride, a key building block in medicinal chemistry and drug discovery. It is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive summary of its chemical properties, synthesis, and potential biological significance.

Chemical and Physical Properties

This compound is a heterocyclic compound featuring a thiazole ring, a five-membered aromatic ring containing both sulfur and nitrogen atoms. The presence of the aminomethyl group at the 5-position makes it a valuable synthon for the introduction of the thiazole moiety into larger molecules.

| Property | Value | Source |

| CAS Number | 131052-46-5 | [1] |

| Molecular Formula | C₄H₇ClN₂S | [1] |

| Molecular Weight | 150.63 g/mol | |

| Appearance | White to pale yellow solid | [1] |

| Purity | Typically ≥97% | [1] |

| Storage Conditions | 2-8°C, under inert atmosphere | [1] |

Synthesis and Experimental Protocols

A potential synthetic workflow for this compound is outlined below. This represents a generalized approach and would require optimization for specific laboratory conditions.

Caption: A potential synthetic workflow for this compound.

Generalized Experimental Protocol:

Step 1: Synthesis of 5-(chloromethyl)thiazole (Hantzsch Reaction)

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thioformamide in a suitable solvent such as ethanol or dioxane.

-

Slowly add an equimolar amount of 1,3-dichloroacetone to the solution at room temperature.

-

Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product, 5-(chloromethyl)thiazole, by column chromatography on silica gel.

Step 2: Amination of 5-(chloromethyl)thiazole

-

Dissolve the purified 5-(chloromethyl)thiazole in a suitable solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

-

Add an excess of an ammonia source, such as a solution of ammonia in methanol or ammonium hydroxide, to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

Remove the solvent and excess ammonia under reduced pressure.

Step 3: Formation of the Hydrochloride Salt

-

Dissolve the crude Thiazol-5-ylmethanamine in a suitable organic solvent, for example, diethyl ether or ethyl acetate.

-

Bubble dry hydrogen chloride gas through the solution or add a solution of HCl in an organic solvent (e.g., HCl in diethyl ether) dropwise.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with a cold solvent, and dry under vacuum to obtain this compound.

Note: This is a generalized protocol. The specific reaction conditions, including solvent, temperature, reaction time, and purification methods, would need to be optimized to achieve a good yield and high purity of the final product.

Biological Significance and Signaling Pathways

The thiazole ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs. Thiazole derivatives have been reported to exhibit a wide range of biological activities, including as inhibitors of various kinases.

While specific biological data for this compound is not extensively documented in publicly available literature, its structural motif is found in compounds that modulate key signaling pathways implicated in diseases such as cancer and inflammation. The aminomethyl group provides a convenient handle for further chemical modifications, allowing for the exploration of structure-activity relationships and the development of potent and selective inhibitors.

Below is a generalized representation of a signaling pathway that is often targeted by thiazole-containing compounds.

Caption: A simplified diagram of a kinase signaling pathway often targeted by thiazole derivatives.

Applications in Drug Discovery

This compound serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The primary amine functionality allows for a variety of chemical transformations, including:

-

Amide bond formation: Reaction with carboxylic acids or their derivatives to generate a wide range of amide-containing compounds.

-

Reductive amination: Reaction with aldehydes or ketones to form secondary or tertiary amines.

-

Urea and thiourea formation: Reaction with isocyanates or isothiocyanates.

These reactions enable the incorporation of the thiazole-5-ylmethylamine scaffold into diverse chemical libraries for high-throughput screening and lead optimization in drug discovery programs targeting various diseases.

Conclusion

This compound is a valuable and versatile building block for chemical synthesis and drug discovery. Its straightforward, albeit needing optimization, synthesis and the reactivity of its primary amine group make it an attractive starting material for the preparation of a wide array of thiazole-containing compounds. The established importance of the thiazole nucleus in medicinal chemistry suggests that derivatives of this compound hold significant potential for the development of novel therapeutic agents. Further research into the specific biological activities of this compound and its derivatives is warranted.

References

Thiazol-5-ylmethanamine Hydrochloride: A Core Pharmacophore in Modern Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs with a broad spectrum of biological activities.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in the design of novel therapeutic agents. This technical guide focuses on a specific and highly valuable derivative: thiazol-5-ylmethanamine hydrochloride . This molecule serves as a critical pharmacophore, a key structural motif responsible for a drug's biological activity, particularly in the development of kinase inhibitors and G protein-coupled receptor (GPCR) modulators.

The thiazol-5-ylmethanamine core offers a versatile platform for chemists to introduce diverse substituents, enabling fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties. The primary amine provides a key attachment point for building more complex molecular architectures, while the thiazole ring itself can participate in essential hydrogen bonding and hydrophobic interactions within the target protein's binding site. This guide will delve into the synthesis, biological targets, structure-activity relationships, and experimental evaluation of compounds incorporating this pivotal pharmacophore.

Biological Targets and Therapeutic Potential

The thiazol-5-ylmethanamine pharmacophore has been successfully employed in the design of inhibitors for several important drug targets, most notably Aurora kinases and, to a lesser extent, G protein-coupled receptors.

Aurora Kinase Inhibition

Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis.[2] Their overexpression is frequently observed in various cancers, making them attractive targets for anticancer drug development.[3] The thiazole-5-yl moiety has proven to be a highly effective scaffold for the development of potent Aurora kinase inhibitors.

A prime example is the clinical candidate CYC116 (4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine) , a potent inhibitor of Aurora A and Aurora B kinases.[4][5] Although not a direct derivative of this compound, its structure highlights the importance of the substituted thiazole-5-yl core in achieving high-affinity binding to the ATP-binding pocket of these kinases. The aminothiazole group in CYC116 acts as a hinge-binder, forming critical hydrogen bonds with the kinase backbone.

Structure-Activity Relationship (SAR) Insights for Aurora Kinase Inhibitors:

Studies on N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines have revealed key SAR principles:

-

Substitution on the Aniline Ring: The potency and selectivity of Aurora kinase inhibition are significantly influenced by substituents on the aniline ring.[4]

-

The Thiazole Core: The thiazole ring itself is essential for activity, likely through its ability to form key interactions within the kinase hinge region.

-

The 5-Position of the Thiazole Ring: This position is crucial for linking the thiazole pharmacophore to other parts of the molecule, such as the pyrimidine ring in CYC116, which in turn presents substituents that occupy other pockets of the enzyme's active site.

GPCR Modulation

The thiazole scaffold is also found in compounds that modulate the activity of G protein-coupled receptors (GPCRs), a large family of transmembrane receptors involved in a vast array of physiological processes. Thiazole-containing molecules have been investigated as antagonists for the adenosine A3 receptor, a GPCR implicated in inflammation and cancer.[6] The thiazole ring in these antagonists often serves as a central scaffold to which other aromatic and aliphatic groups are attached, contributing to the overall binding affinity and selectivity for the receptor.

Quantitative Biological Data

The following tables summarize the quantitative biological data for representative compounds containing a thiazole-5-yl pharmacophore, demonstrating their potency against key biological targets.

| Compound | Target(s) | Assay Type | Ki (nM)[5][7] | IC50 (nM)[5] | Cell Line(s) |

| CYC116 | Aurora A, Aurora B | Kinase Inhibition | 8.0, 9.2 | - | - |

| VEGFR2, FLT3, Src | Kinase Inhibition | 44, 44, 82 | - | - | |

| - | Cell Viability | - | 599 | MCF7 | |

| - | Cell Viability | - | 590 | HeLa | |

| - | Cell Viability | - | 241 | Colo205 | |

| - | Cell Viability | - | 340 | HCT-116 | |

| - | Cell Viability | - | 34 | MV4-11 | |

| - | Cell Viability | - | 110 | Saos-2 | |

| Dasatinib Analogue 8b | BCR-ABL | Cell Viability | - | <100 | K562 |

| Dasatinib Analogue 8c | BCR-ABL | Cell Viability | - | <100 | K562 |

| Dasatinib Analogue 9b | BCR-ABL | Cell Viability | - | <100 | K562 |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the synthesis and biological evaluation of compounds containing the thiazol-5-ylmethanamine pharmacophore.

Synthesis of N-Substituted Thiazol-5-ylmethanamine Derivatives (General Procedure)

While a specific protocol for the hydrochloride salt is not detailed in the provided results, a general synthesis for N-substituted derivatives can be outlined. A common route involves the Hantzsch thiazole synthesis to form the core ring, followed by functional group manipulations to introduce the aminomethyl side chain and subsequent N-substitution.

Example: Synthesis of N-(thiazol-5-ylmethyl)acetamide

-

Thiazole Ring Formation: React an appropriate α-haloketone with a thioamide (e.g., thioformamide) to yield the corresponding thiazole derivative.

-

Introduction of the Methylene Amine: The thiazole can be functionalized at the 5-position with a protected aminomethyl group (e.g., via a brominated intermediate followed by reaction with a protected amine).

-

Deprotection and Acylation: Deprotection of the amine followed by reaction with an acylating agent (e.g., acetic anhydride or acetyl chloride) yields the final N-acetylated product.

A detailed, specific synthesis protocol for N-(thiazol-5-ylmethyl)acetamide and its hydrochloride salt would require further dedicated literature search beyond the scope of the provided results.

Biochemical Aurora Kinase Inhibition Assay (Luminescence-Based)[1][2][9][10][11]

This assay measures the activity of Aurora kinases by quantifying the amount of ADP produced in the kinase reaction.

Materials:

-

Purified recombinant Aurora A or Aurora B kinase

-

Kinase substrate (e.g., Kemptide)

-

ATP

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

Test compounds (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 96- or 384-well plates

-

Luminometer

Procedure:

-

Prepare serial dilutions of the test inhibitor in Kinase Assay Buffer with a constant final DMSO concentration (e.g., 1%).

-

In a white microplate, add the test inhibitor solution. Include "Positive Control" (DMSO vehicle) and "Blank" (buffer only) wells.

-

Prepare a master mix containing Kinase Assay Buffer, ATP, and the kinase substrate. Add this mix to all wells.

-

Initiate the kinase reaction by adding the diluted Aurora kinase to the "Test Inhibitor" and "Positive Control" wells. Add buffer without enzyme to the "Blank" wells.

-

Incubate the plate at 30°C for 45-60 minutes.

-

Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

-

Convert the generated ADP to ATP and produce a luminescent signal by adding the Kinase Detection Reagent. Incubate at room temperature for 30-45 minutes.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Histone H3 Phosphorylation Assay[3][7][9][12][13]

This assay assesses the cellular activity of Aurora kinase inhibitors by measuring the phosphorylation of a key downstream substrate, Histone H3, in treated cells.

Materials:

-

Cancer cell line (e.g., HeLa)

-

Complete cell culture medium

-

Test inhibitor

-

Fixative (e.g., 4% Paraformaldehyde)

-

Permeabilization Buffer (e.g., 0.2% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody: Rabbit anti-phospho-Histone H3 (Ser10)

-

Secondary antibody: Fluorescently-conjugated anti-rabbit IgG

-

Nuclear stain (e.g., DAPI)

-

High-Content Imaging System or fluorescence microscope

Procedure:

-

Seed cells in a 96-well imaging plate and allow them to attach overnight.

-

Treat the cells with serial dilutions of the test inhibitor for a specified time (e.g., 8 hours).

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with Permeabilization Buffer.

-

Block non-specific antibody binding with Blocking solution.

-

Incubate the cells with the primary anti-phospho-Histone H3 antibody.

-

Wash the cells and incubate with the fluorescently-conjugated secondary antibody and a nuclear stain.

-

Acquire images using a high-content imaging system or fluorescence microscope.

-

Quantify the fluorescence intensity of phospho-Histone H3 in the nucleus of each cell.

-

Determine the IC50 value for the inhibition of Histone H3 phosphorylation.

Cell Viability Assay (MTT/MTS)[10][11][14][15][16]

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability after treatment with a test compound.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent

-

Solubilization solution (for MTT assay, e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with serial dilutions of the test compound for the desired duration (e.g., 72 or 96 hours).

-

Add MTT or MTS reagent to each well and incubate for 2-4 hours at 37°C.

-

If using MTT, add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (around 570 nm for MTT and 490 nm for MTS).

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows discussed in this guide.

Caption: Simplified Aurora Kinase Signaling Pathway and Inhibition.

Caption: Adenosine A3 Receptor Signaling and Antagonism.

Caption: General Drug Discovery Workflow for Thiazole-based Inhibitors.

Conclusion

The this compound pharmacophore represents a valuable and versatile building block in modern drug discovery. Its presence at the core of highly potent kinase inhibitors, such as those targeting the Aurora kinase family, underscores its significance in the development of novel anticancer therapeutics. The synthetic tractability of the thiazole ring, coupled with the strategic placement of the aminomethyl group, provides a powerful platform for generating diverse chemical libraries and optimizing lead compounds. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers and drug development professionals to explore and exploit the full potential of this important pharmacophore in their quest for new and effective medicines. Further exploration into its role in modulating GPCRs and other target classes is warranted and holds promise for future therapeutic breakthroughs.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. selleckchem.com [selleckchem.com]

In-Depth Technical Guide: Synthesis and Biological Screening of Thiazol-5-ylmethanamine Hydrochloride Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of Thiazol-5-ylmethanamine hydrochloride derivatives. These compounds represent a significant scaffold in medicinal chemistry, demonstrating a wide range of biological activities, including potential as anticancer and antimicrobial agents. This document details synthetic protocols, presents quantitative biological data, and visualizes relevant signaling pathways to facilitate further research and development in this area.

Synthesis of Thiazole Derivatives

The synthesis of the thiazole core is a cornerstone of heterocyclic chemistry, with the Hantzsch thiazole synthesis being a widely employed and classical method.[1][2] This reaction typically involves the condensation of an α-haloketone with a thioamide.[2] Variations of this method and other synthetic strategies have been developed to create diverse libraries of thiazole derivatives for biological screening.[3][4]

General Synthetic Approach: Hantzsch Thiazole Synthesis

A common route to synthesize thiazole derivatives involves the reaction of substituted thioureas with α-haloketones. For example, 2-amino thiazole derivatives can be prepared by the cyclo-condensation of a substituted thiourea with a 2-bromo-phenylethanone derivative in a suitable solvent like ethanol, followed by refluxing.[5]

Example Protocol: Synthesis of 2-Amino Thiazole Derivatives

A general procedure for the synthesis of 2-amino thiazole derivatives is as follows:

-

A stoichiometric amount of the appropriate 2-bromo-(substituted)phenylethanone is dissolved in ethanol.

-

To this solution, a corresponding substituted thioamide is slowly added.

-

The reaction mixture is then refluxed for a period of 30 minutes.

-

After reflux, the mixture is poured into ice-cold water.

-

The product is extracted with ethyl acetate, and the organic layer is washed with water, dried over magnesium sulfate, and evaporated under vacuum.

-

The resulting solid is recrystallized from ethanol to yield the purified 2-amino thiazole derivative.[5]

Characterization of Synthesized Compounds

The structural confirmation of the synthesized thiazole derivatives is crucial and is typically achieved through a combination of spectroscopic techniques, including:

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To determine the chemical structure and connectivity of atoms.

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.[6]

Biological Screening of Thiazole Derivatives

Thiazole derivatives have been extensively evaluated for a variety of biological activities, with significant findings in the areas of anticancer and antimicrobial research.

Anticancer Activity

Numerous studies have demonstrated the potential of thiazole derivatives as anticancer agents.[1][7][8] The cytotoxic effects of these compounds are often evaluated in vitro against a panel of human cancer cell lines using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]

Table 1: Anticancer Activity of Selected Thiazole Derivatives

| Compound Reference | Cancer Cell Line | IC₅₀ (µM) |

| 4c | MCF-7 (Breast) | 2.57 ± 0.16 |

| 4c | HepG2 (Liver) | 7.26 ± 0.44 |

| 4b | MCF-7 (Breast) | 31.5 ± 1.91 |

| 4b | HepG2 (Liver) | 51.7 ± 3.13 |

| 5 | MCF-7 (Breast) | 28.0 ± 1.69 |

| 5 | HepG2 (Liver) | 26.8 ± 1.62 |

| Staurosporine (Control) | MCF-7 (Breast) | 6.77 ± 0.41 |

| Staurosporine (Control) | HepG2 (Liver) | 8.4 ± 0.51 |

Data extracted from a study on 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones.

Antimicrobial Activity

The thiazole scaffold is also a key feature in many compounds exhibiting antimicrobial properties.[3][4][9] The minimum inhibitory concentration (MIC) is a standard measure used to quantify the in vitro antibacterial and antifungal activity of these derivatives.

Table 2: Antimicrobial Activity of Selected Thiazole Derivatives

| Compound Reference | Microorganism | MIC (µg/mL) |

| 43a | S. aureus | 16.1 |

| 43a | E. coli | 16.1 |

| 43c | B. subtilis | 28.8 |

| 43b (Antifungal) | A. niger | 16.2 |

| 43d (Antifungal) | C. albicans | 15.3 |

Data extracted from a study on 4-(4-bromophenyl)-thiazol-2-amine derivatives.[3]

Signaling Pathways in Cancer Targeted by Thiazole Derivatives

Thiazole derivatives have been identified as inhibitors of key signaling pathways implicated in cancer progression, such as those involving the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[10]

EGFR Signaling Pathway

The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers. Thiazole-based inhibitors can block this pathway, leading to reduced cancer cell growth.

Caption: EGFR Signaling Pathway Inhibition by Thiazole Derivatives.

VEGFR Signaling Pathway

The VEGFR signaling pathway is a critical regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of this pathway by thiazole derivatives can starve tumors of their blood supply.

Caption: VEGFR Signaling Pathway Inhibition by Thiazole Derivatives.

Experimental Workflow for Synthesis and Screening

The process of developing and evaluating novel this compound derivatives follows a structured workflow from initial synthesis to biological characterization.

Caption: General workflow for synthesis and screening of thiazole derivatives.

Conclusion

This compound derivatives continue to be a promising class of compounds for the development of new therapeutic agents. Their synthetic accessibility and diverse biological activities, particularly in the realms of anticancer and antimicrobial research, make them attractive scaffolds for medicinal chemists. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the design, synthesis, and evaluation of novel and more potent derivatives. Further exploration of the structure-activity relationships and mechanisms of action will be crucial in advancing these compounds towards clinical applications. of the structure-activity relationships and mechanisms of action will be crucial in advancing these compounds towards clinical applications.

References

- 1. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]

- 2. dovepress.com [dovepress.com]

- 3. researchgate.net [researchgate.net]

- 4. Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jchemrev.com [jchemrev.com]

- 8. mdpi.com [mdpi.com]

- 9. Novel 2-(5-Aryl-4,5-Dihydropyrazol-1-yl)thiazol-4-One as EGFR Inhibitors: Synthesis, Biological Assessment and Molecular Docking Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Probing the Pharmacological Landscape of Thiazol-5-ylmethanamine Hydrochloride Analogs: A Technical Guide

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look into the mechanism of action of Thiazol-5-ylmethanamine hydrochloride analogs. This whitepaper provides a detailed examination of the synthesis, biological evaluation, and therapeutic potential of this promising class of compounds, with a particular focus on their role as potent inhibitors of mycobacterial ATP synthase.

The guide meticulously summarizes quantitative data, presents detailed experimental protocols, and visualizes complex biological pathways to provide a clear and actionable resource for the scientific community.

Unraveling the Mechanism of Action: Targeting Mycobacterial ATP Synthase

Recent investigations have identified Thiazol-5-ylmethanamine as a crucial chemical moiety in the development of novel inhibitors targeting the Adenosine Triphosphate (ATP) synthase of mycobacteria. A key study highlights a series of mono- and diamino-substituted squaramide derivatives incorporating the Thiazol-5-ylmethanamine scaffold, which have demonstrated significant antimycobacterial activity.

These analogs have shown potent efficacy against both Mycobacterium tuberculosis and Mycobacterium avium. The primary mechanism of action for these compounds is the direct inhibition of mycobacterial ATP synthase, a critical enzyme for cellular energy production. This targeted action disrupts the pathogen's ability to survive and replicate, highlighting the therapeutic potential of these analogs in combating mycobacterial infections.

Quantitative Analysis of Antimycobacterial Activity

The antimycobacterial efficacy of various Thiazol-5-ylmethanamine squaramide analogs has been quantified through whole-cell assays. The following table summarizes the Minimum Inhibitory Concentration (MIC90) values, representing the concentration required to inhibit the growth of 95% of the bacterial population.

| Compound ID | Target Organism | MIC90 (µM) |

| SQ31f | M. tuberculosis | >20 |

| SQ31f | M. abscessus | ~5-fold higher than literature |

| PRP003 | M. smegmatis | 10 |

| PRP003 | M. abscessus | 20 |

| PRP003 | M. avium | 5 |

| PRP020 | M. smegmatis | 10 |

| PRP020 | M. abscessus | 10 |

| PRP020 | M. avium | 5 |

| PRP020 | M. tuberculosis | 5 |

| PRP021 | M. smegmatis | 10 |

| PRP021 | M. abscessus | >20 |

| PRP021 | M. avium | 10 |

| PRP021 | M. tuberculosis | 10 |

Structure-Activity Relationship and Molecular Interactions

Structure-activity relationship (SAR) studies suggest that the Thiazol-5-ylmethanamine moiety plays a critical role in the binding and inhibition of ATP synthase. It is hypothesized that this group may interact with key amino acid residues, such as Phe69 and Tyr68, within the enzyme's binding pocket. The phenyl ring of the thiazole moiety can extend the π–electron system, potentially enhancing these interactions.[1]

Experimental Protocols

To facilitate further research and validation, this guide provides detailed methodologies for key experiments.

Synthesis of Thiazol-5-ylmethanamine Squaramide Analogs

A general synthetic route involves the reaction of a monoamino-substituted squaric acid with Thiazol-5-ylmethanamine. The reaction conditions are optimized to ensure good yields and purity of the final products.

Whole-Cell Antimycobacterial Assays

The antimycobacterial activity of the synthesized compounds is determined using whole-cell assays against various mycobacterial strains, including M. tuberculosis, M. avium, and M. smegmatis. The minimum inhibitory concentration (MIC) is typically determined by measuring bacterial growth inhibition at various compound concentrations.

In Vitro Inhibition of M. smegmatis ATP Synthase

The direct inhibitory effect on the molecular target is confirmed by measuring the inhibition of M. smegmatis ATP synthase. This assay quantifies the enzymatic activity in the presence of the test compounds.

ATP-Driven Inverted Membrane Vesicle (IMV) Acidification Assay

This assay provides further evidence of ATP synthase inhibition by measuring the proton pumping activity of the enzyme in inverted membrane vesicles. Inhibition of acidification in the presence of the test compounds confirms their mechanism of action.

Visualizing the Mechanism and Workflow

To enhance understanding, this guide utilizes Graphviz (DOT language) to create clear diagrams of the proposed mechanism of action and the experimental workflow.

Caption: Proposed mechanism of action of Thiazol-5-ylmethanamine analogs.

Caption: General experimental workflow for investigating Thiazol-5-ylmethanamine analogs.

This technical guide serves as a valuable resource for the scientific community, providing a solid foundation for the continued exploration and development of this compound analogs as potential therapeutic agents. The detailed information on their mechanism of action, combined with practical experimental protocols, is expected to accelerate research in this critical area of drug discovery.

References

The Thiazole Moiety: A Cornerstone in the Biological Activity of Novel Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, stands as a privileged scaffold in medicinal chemistry.[1] Its unique structural and electronic properties contribute to a wide spectrum of biological activities, making it a focal point in the design and development of novel therapeutic agents.[2][3][4] This technical guide delves into the pivotal role of the thiazole moiety, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate signaling pathways and workflows involved in the study of these promising compounds.

Diverse Biological Landscape of Thiazole Derivatives

The versatility of the thiazole nucleus is evident in its broad range of pharmacological applications, including anticancer, antimicrobial, and anti-inflammatory activities.[5][6][7] This functional diversity stems from the ability of the thiazole ring to engage in various non-covalent interactions with biological targets, such as hydrogen bonding, π-π stacking, and hydrophobic interactions. The nitrogen atom in the ring often acts as a hydrogen bond acceptor, a crucial feature for target binding.[8]

Anticancer Activity

Thiazole-containing compounds have emerged as a significant class of anticancer agents, with several derivatives approved for clinical use, including Dasatinib and Ixabepilone.[2][8] These compounds exert their effects through various mechanisms, such as the inhibition of protein kinases, disruption of microtubule assembly, and induction of apoptosis.[9][10]

Key molecular targets for thiazole-based anticancer drugs include:

-

Protein Kinases: Many thiazole derivatives are potent inhibitors of various protein kinases that are often dysregulated in cancer.[11][12] This includes serine/threonine kinases and tyrosine kinases.[11] For instance, some derivatives have shown significant inhibitory effects on B-RAFV600E, a kinase implicated in melanoma.[11]

-

PI3K/mTOR Pathway: The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth and proliferation, and its aberrant activation is common in cancer. Novel thiazole compounds have been designed and synthesized as dual PI3K/mTOR inhibitors.[13][14]

-

VEGFR-2: Vascular endothelial growth factor receptor-2 (VEGFR-2) is a key regulator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. Thiazole derivatives have been developed as potent VEGFR-2 inhibitors.[15]

-

Tubulin Polymerization: Certain thiazole-containing natural products, like epothilones, exhibit potent anticancer activity by interfering with microtubule dynamics, leading to cell cycle arrest and apoptosis.[10]

Antimicrobial Activity

The thiazole scaffold is a cornerstone in the development of new antimicrobial agents to combat the growing threat of antibiotic resistance.[16][17] Thiazole derivatives have demonstrated broad-spectrum activity against various Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[18][19] The proposed mechanism of action for some antimicrobial thiazoles involves the disruption of the bacterial cell membrane, leading to leakage of cytoplasmic contents and cell death.[19] The lipophilic nature of many thiazole derivatives facilitates their transport across biological membranes.[20]

Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of numerous diseases. Thiazole derivatives have shown promising anti-inflammatory properties by modulating the production of pro-inflammatory mediators.[21][22] For instance, some compounds have been shown to inhibit the lipopolysaccharide (LPS)-induced production of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in macrophage cell lines.[23] The inhibition of cyclooxygenase (COX) enzymes is another mechanism through which thiazole derivatives can exert their anti-inflammatory effects.[21]

Quantitative Analysis of Biological Activity

The biological efficacy of novel thiazole compounds is quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) and minimum inhibitory concentration (MIC) are common metrics used to express the potency of these compounds.

| Compound Class | Target/Organism | Biological Activity | IC50 / MIC (µM) | Reference |

| Thiazole Hydrazines | Plasmodium falciparum | Antimalarial | "close to the standard quinine" | [18] |

| Thiazole Hydrazines | Candida albicans | Antifungal | 250 µg/mL | [18] |

| 2-(5-(3-(1,2,3-triazol-4-yl)-pyrazol-4-yl)-2-pyrazolin-1-yl)-thiazole | Staphylococcus aureus | Antibacterial | 50 µg/mL | [24] |

| 2-(5-(3-(1,2,3-triazol-4-yl)-pyrazol-4-yl)-2-pyrazolin-1-yl)-thiazole | Klebsiella pneumoniae | Antibacterial | 50 µg/mL | [24] |

| Thiazole derivative with phenyl sulfonyl group | B-RAFV600E kinase | Anticancer (Kinase Inhibition) | 0.0231 | [11] |

| Thiazole derivative 3b | PI3Kα | Anticancer (Kinase Inhibition) | 0.086 | [14] |

| Thiazole derivative 3b | mTOR | Anticancer (Kinase Inhibition) | 0.221 | [14] |

| Thiazolylhydrazone derivative 2i | Acetylcholinesterase (AChE) | Anti-Alzheimer's | 0.028 | [25] |

| Thiazole derivative 10 | Acetylcholinesterase (AChE) | Anti-Alzheimer's | 0.103 | [26] |

| Thiazole derivative 8j | HeLa (cervical cancer) | Anticancer (Cytotoxicity) | 7.90 | [20] |

| Thiazole derivative 8m | HepG2 (liver cancer) | Anticancer (Cytotoxicity) | 5.15 | [20] |

| Hydrazinyl thiazole derivative | C6 (glioma) | Anticancer (Cytotoxicity) | 3.83 | [15] |

| Thiazole derivative with 4-chlorophenylthiazole ring | VEGFR-2 | Anticancer (Kinase Inhibition) | 0.051 | [15] |

Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for the validation of research findings in drug discovery.

General Synthesis of Thiazole Hydrazines

A common method for the synthesis of thiazole hydrazine derivatives involves a two-step process.[18] First, a thiosemicarbazone is formed by refluxing an appropriate aldehyde (e.g., salicylaldehyde) with thiosemicarbazide in ethanol in the presence of an acid catalyst. The resulting thiosemicarbazone is then reacted with a phenacyl bromide derivative in ethanol under reflux to yield the final thiazole hydrazine compound. The progress of the reaction is typically monitored by thin-layer chromatography (TLC).[18]

Antimicrobial Susceptibility Testing: Broth Dilution Method

The minimum inhibitory concentration (MIC) of novel antimicrobial compounds is frequently determined using the broth dilution method.[18] This involves preparing a series of dilutions of the test compound in a liquid growth medium. Each dilution is then inoculated with a standardized suspension of the target microorganism. Following incubation, the lowest concentration of the compound that completely inhibits visible growth of the microorganism is recorded as the MIC. Standard antimicrobial agents are run in parallel as positive controls.[18]

In Vitro Anticancer Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs. Cancer cell lines are seeded in 96-well plates and treated with various concentrations of the test compounds. After a specified incubation period, MTT solution is added to each well. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product. The formazan is then solubilized, and the absorbance is measured using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

Kinase Inhibition Assay

The inhibitory activity of thiazole derivatives against specific kinases can be evaluated using various in vitro kinase assay kits. These assays typically involve incubating the kinase enzyme with its substrate and ATP in the presence of varying concentrations of the inhibitor. The amount of phosphorylated substrate is then quantified, often using methods like fluorescence, luminescence, or radioactivity. The IC50 value is determined by plotting the percentage of kinase inhibition against the inhibitor concentration.

In Vitro Anti-inflammatory Activity: Inhibition of Protein Denaturation

The anti-inflammatory activity of compounds can be assessed in vitro by their ability to inhibit protein denaturation.[27] Bovine serum albumin is often used as the protein source. The test compounds are incubated with the protein solution, and denaturation is induced by heat. The turbidity of the solution, which correlates with the extent of protein denaturation, is measured spectrophotometrically. A decrease in turbidity in the presence of the test compound indicates its ability to inhibit protein denaturation. Diclofenac sodium is commonly used as a standard anti-inflammatory drug in this assay.[27]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures enhances understanding and communication within the scientific community.

PI3K/mTOR Signaling Pathway Inhibition by Thiazole Derivatives

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold - Arabian Journal of Chemistry [arabjchem.org]

- 6. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]

- 7. researchgate.net [researchgate.net]

- 8. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Thiazole-containing compounds as therapeutic targets for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. jchemrev.com [jchemrev.com]

- 18. nanobioletters.com [nanobioletters.com]

- 19. mdpi.com [mdpi.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. tandfonline.com [tandfonline.com]

- 22. Synthesis and anti-inflammatory activity of thiazole derivatives [wisdomlib.org]

- 23. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 24. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. pubs.acs.org [pubs.acs.org]

- 27. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Utilization of Thiazol-5-ylmethanamine Hydrochloride in the Synthesis of Kinase Inhibitor Libraries

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of kinase inhibitor libraries is a cornerstone of modern drug discovery, enabling the high-throughput screening and identification of novel therapeutic candidates. The thiazole scaffold is a privileged structure in medicinal chemistry, frequently incorporated into kinase inhibitors due to its ability to form key interactions within the ATP-binding site. This technical guide provides a comprehensive overview of the use of thiazol-5-ylmethanamine hydrochloride as a versatile building block for the synthesis of kinase inhibitor libraries. Detailed experimental protocols for amide bond formation, a key reaction in library synthesis, are provided. Furthermore, this guide presents a curated collection of quantitative biological data for a representative library of thiazole-based kinase inhibitors, alongside visualizations of a relevant signaling pathway and a typical experimental workflow.

Introduction: The Role of Kinases and the Thiazole Scaffold in Drug Discovery

Protein kinases catalyze the transfer of a phosphate group from ATP to specific amino acid residues on substrate proteins, a process known as phosphorylation.[1] This post-translational modification acts as a molecular switch, modulating protein activity, localization, and interaction with other proteins.[1] Given their central role in signal transduction, the aberrant activity of kinases is implicated in a multitude of diseases, including cancer, inflammatory disorders, and neurodegenerative diseases. Consequently, the development of small molecule kinase inhibitors has become a major focus of pharmaceutical research.[2][3]

The thiazole ring is a five-membered heterocyclic motif containing sulfur and nitrogen atoms that is frequently found in biologically active compounds.[2][4] In the context of kinase inhibition, the thiazole scaffold can mimic the purine ring of ATP, enabling competitive binding to the kinase active site.[2][4] The nitrogen and sulfur atoms of the thiazole ring can participate in hydrogen bonding and other non-covalent interactions with key residues in the ATP-binding pocket, contributing to the potency and selectivity of the inhibitor. This compound is a readily available and versatile building block that provides a convenient handle for the introduction of diversity into a kinase inhibitor library. The primary amine of this reagent can be readily acylated through amide bond formation with a wide range of carboxylic acids, allowing for the systematic exploration of the chemical space around the thiazole core.

Synthesis of a Thiazole-Based Kinase Inhibitor Library

The synthesis of a kinase inhibitor library from this compound typically involves the parallel acylation of the primary amine with a diverse set of carboxylic acids. This can be achieved using standard amide coupling protocols.

General Workflow for Library Synthesis

The following diagram illustrates a typical workflow for the synthesis of a kinase inhibitor library using this compound.

Caption: A generalized workflow for the synthesis of a kinase inhibitor library.

Detailed Experimental Protocol: Amide Coupling

The following protocol describes a general procedure for the amide coupling of this compound with a carboxylic acid using HATU as the coupling agent. This protocol can be adapted for parallel synthesis in a library format.

Materials:

-

This compound

-

Carboxylic acid of interest

-

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a dry reaction vial, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M).

-

Addition of Reagents: To the solution, add this compound (1.1 eq) followed by DIPEA (3.0 eq). Stir the mixture for 5 minutes at room temperature.

-

Coupling Agent Addition: Add HATU (1.2 eq) to the reaction mixture in one portion.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

-

Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired N-(thiazol-5-ylmethyl)amide.

Quantitative Biological Data

The following table summarizes the in vitro kinase inhibitory activity of a representative library of substituted 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines against a panel of Cyclin-Dependent Kinases (CDKs). This data highlights the potential for generating potent and selective kinase inhibitors based on the thiazole scaffold.[5][6][7][8][9]

| Compound ID | R' | R | CDK9/CycT1 Kᵢ (nM) | CDK1/CycB Kᵢ (nM) | CDK2/CycA Kᵢ (nM) | CDK4/CycD1 Kᵢ (nM) | CDK7/CycH Kᵢ (nM) |

| 12a | CN | m-NO₂ | 1 | 2 | 6 | >5000 | 110 |

| 12c | CN | m-OH | 1 | 3 | 11 | >5000 | 120 |

| 12d | CN | p-OH | 1 | 4 | 14 | >5000 | 180 |

| 12e | CN | m-NH₂ | 1 | 3 | 11 | >5000 | 140 |

| 12f | CN | p-NH₂ | 2 | 5 | 18 | >5000 | 250 |

| 12g | CN | m-SO₂NH₂ | 1 | 4 | 12 | >5000 | 130 |

| 12h | CN | p-SO₂NH₂ | 2 | 6 | 20 | >5000 | 280 |

| 12u | CN | m-Morpholino | 7 | >5000 | 580 | >5000 | >5000 |

Relevant Signaling Pathway: CDK9 and Transcriptional Regulation

CDK9, in complex with its regulatory partner Cyclin T1, forms the core of the positive transcription elongation factor b (P-TEFb).[9] P-TEFb plays a crucial role in the regulation of gene expression by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (Pol II), which is essential for the transition from transcription initiation to productive elongation.[9] Dysregulation of CDK9 activity is associated with various cancers, making it an attractive therapeutic target.

Caption: A simplified diagram of the CDK9 signaling pathway and the mechanism of action of a thiazole-based CDK9 inhibitor.

In Vitro Kinase Assay Workflow

Once a library of potential kinase inhibitors has been synthesized, their biological activity must be evaluated. In vitro kinase assays are a fundamental tool for determining the potency and selectivity of these compounds.

Caption: A typical workflow for an in vitro kinase inhibition assay.

Conclusion

This compound is a valuable and versatile building block for the synthesis of kinase inhibitor libraries. Its primary amine functionality allows for the straightforward introduction of a wide range of substituents through robust and well-established amide coupling methodologies. The resulting N-(thiazol-5-ylmethyl)amide scaffold has been shown to be a privileged structure for targeting various protein kinases. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to design and synthesize novel thiazole-based kinase inhibitors with the potential for therapeutic applications. The continued exploration of the chemical space around this scaffold is likely to yield new and improved kinase inhibitors for the treatment of a wide range of diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines are highly active CDK9 inhibitors: synthesis, X-ray crystal structures, structure activity relationship, and anticancer activities -ORCA [orca.cardiff.ac.uk]

- 8. Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities | Semantic Scholar [semanticscholar.org]

- 9. Comparative Structural and Functional Studies of 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile CDK9 Inhibitors Suggest the Basis for Isotype Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

The Expanding Therapeutic Horizon of Thiazol-5-ylmethanamine Hydrochloride Derivatives: A Technical Guide to the Patent Landscape

For Researchers, Scientists, and Drug Development Professionals

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous approved drugs. Within this versatile class of compounds, derivatives of Thiazol-5-ylmethanamine hydrochloride are emerging as promising candidates for a range of therapeutic applications. This technical guide provides an in-depth analysis of the current patent landscape for these derivatives, focusing on their synthesis, biological evaluation, and underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics.

Core Patent Landscape: Key Players and Therapeutic Indications

The patent literature reveals a focused effort on leveraging this compound as a key building block for the synthesis of potent bioactive molecules. The primary therapeutic areas of interest identified in recent patent filings include infectious diseases and oncology.

| Patent/Application Number | Assignee/Applicant | Therapeutic Indication | Target | Key Derivative Class |

| WO2015138895A1 | Government of the United States of America, as represented by the Secretary, Department of Health and Human Services | Hepatitis B (HBV) | Hepatitis B Core Protein | Dibenzo[b,e][1][2]diazepine-8-carboxamides |

| WO2018183956A1 | Not Specified | Cancer | Hematopoietic Progenitor Kinase 1 (HPK1) | Naphthyridine-based ureas |

| US20170240541A1 | Bayer CropScience Aktiengesellschaft | Fungicides | Not Specified | Piperidinyl-thiazole derivatives |

| CN100491361C | Not Specified | Vascular Adhesion Protein-1 (VAP-1) Associated Diseases (e.g., macular edema) | VAP-1 | Acylaminothiazole derivatives |

Experimental Protocols: Synthesis and Biological Evaluation

The synthesis of therapeutic agents derived from this compound typically involves standard amide bond formation or urea synthesis methodologies. The following protocols are representative of the experimental procedures described in the patent literature.

General Procedure for Amide Synthesis (as described in WO2015138895A1)

A solution of a carboxylic acid (1 equivalent) in a suitable aprotic solvent, such as dichloromethane or dimethylformamide, is treated with a coupling agent, for example, HATU (1.1 equivalents) and a tertiary amine base like diisopropylethylamine (2-3 equivalents). The reaction mixture is stirred at room temperature for a short period before the addition of this compound (1 equivalent). The reaction is then stirred at room temperature until completion, as monitored by an appropriate technique like thin-layer chromatography or liquid chromatography-mass spectrometry. Upon completion, the reaction mixture is typically diluted with an organic solvent and washed sequentially with an aqueous acid solution, an aqueous base solution, and brine. The organic layer is then dried over a drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired amide derivative.

General Procedure for Urea Synthesis (as described in WO2018183956A1)

To a solution of an amine (1 equivalent) in an appropriate solvent like dichloromethane, a phosgene equivalent, such as triphosgene, is added at a reduced temperature (e.g., 0 °C), followed by the addition of a non-nucleophilic base (e.g., triethylamine). The resulting isocyanate intermediate is then treated with this compound (1 equivalent) and allowed to warm to room temperature and stir until the reaction is complete. The workup and purification would typically follow standard procedures as described for the amide synthesis.

Key Signaling Pathways and Mechanisms of Action

A thorough understanding of the underlying biological pathways targeted by these derivatives is crucial for rational drug design and development. The patent literature points to the modulation of key signaling cascades in viral replication and immune regulation.

Hepatitis B Virus (HBV) Core Protein Allosteric Modulation

This compound derivatives have been patented as allosteric modulators of the Hepatitis B virus (HBV) core protein (Cp).[1] The HBV core protein is essential for multiple stages of the viral lifecycle, including pgRNA encapsidation and reverse transcription.[3] Allosteric modulators can disrupt the normal assembly and function of the viral capsid, thereby inhibiting viral replication.

Caption: Allosteric modulation of HBV core protein by thiazole derivatives.

Inhibition of Hematopoietic Progenitor Kinase 1 (HPK1) Signaling

Derivatives of this compound have also been investigated as inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T-cell activation.[2] By inhibiting HPK1, these compounds can enhance the anti-tumor immune response. HPK1 acts downstream of the T-cell receptor (TCR) and negatively regulates signaling pathways that lead to T-cell proliferation and cytokine production.

Caption: Inhibition of the HPK1 negative regulatory pathway in T-cells.

Modulation of Vascular Adhesion Protein-1 (VAP-1) Activity

The patent literature also describes the use of thiazole derivatives as inhibitors of Vascular Adhesion Protein-1 (VAP-1). VAP-1 is a dual-function protein that acts as both an adhesion molecule and a primary amine oxidase. It plays a crucial role in leukocyte trafficking and inflammation. Inhibition of VAP-1 can reduce the recruitment of inflammatory cells to tissues.

Caption: Workflow of VAP-1 inhibition by thiazole derivatives in inflammation.

Conclusion and Future Outlook

The patent landscape for this compound derivatives highlights a vibrant area of research with significant therapeutic potential. The versatility of this chemical scaffold allows for its incorporation into a diverse range of molecular architectures, targeting distinct biological pathways implicated in major human diseases. As our understanding of these pathways deepens, we can anticipate the development of more potent and selective drug candidates derived from this promising building block. Continued exploration of this chemical space is likely to yield novel therapeutics for a variety of unmet medical needs.

References

- 1. benchchem.com [benchchem.com]

- 2. HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WO2015138895A1 - Hepatitis b core protein allosteric modulators - Google Patents [patents.google.com]

Methodological & Application

Application Note: Amide Coupling Protocols for Thiazol-5-ylmethanamine Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Introduction: Thiazol-5-ylmethanamine is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The thiazole motif is present in numerous biologically active compounds and FDA-approved drugs.[1][2] The primary amine handle allows for the straightforward introduction of this scaffold into target molecules, most commonly through amide bond formation. The amide bond is a cornerstone of many pharmaceuticals, representing a significant linkage in about 25% of commercial drugs.[3] This document provides detailed protocols and technical guidance for the successful amide coupling of Thiazol-5-ylmethanamine hydrochloride with various carboxylic acids, utilizing common and efficient coupling reagents.

Overview of Common Amide Coupling Reagents